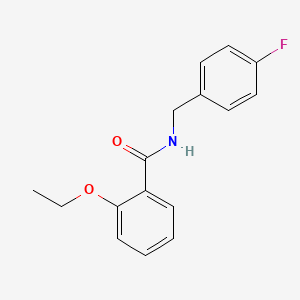
N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea, commonly known as MPPT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of MPPT involves its ability to inhibit the activity of MAO. This results in an increased level of neurotransmitters in the brain, which can have various physiological effects. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
MPPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on mood, cognition, and behavior. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its ability to protect cells from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using MPPT in lab experiments is its ability to selectively inhibit the activity of MAO. This allows researchers to study the effects of neurotransmitters on various physiological and biochemical processes. However, one of the limitations of using MPPT is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving MPPT. One area of research is the development of new derivatives of MPPT that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of MPPT on various disease states, such as Parkinson's disease and depression. Additionally, the use of MPPT in combination with other drugs may provide new therapeutic options for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, MPPT is a thiourea derivative that has been widely used in scientific research. It has been found to exhibit potent inhibitory effects on the activity of MAO, as well as antioxidant and anti-inflammatory properties. MPPT has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound. Overall, MPPT has the potential to provide new insights into the physiological and biochemical processes that underlie various neurological and psychiatric disorders.
合成方法
The synthesis of MPPT involves the reaction of 2-phenylethylamine with thiocarbonyldiimidazole (TCDI) to form the corresponding thiourea derivative. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with 4-methylpiperazine to obtain MPPT.
科学研究应用
MPPT has been widely used in scientific research as a tool to study the effects of various physiological and biochemical processes. It has been found to exhibit potent inhibitory effects on the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPPT has also been used to study the effects of oxidative stress and inflammation on various cell types.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-17-9-11-18(12-10-17)16-14(19)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBTDTTXLWDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)


![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)